![molecular formula C14H12N4O2S B246510 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B246510.png)
2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide, also known as CP-31398, is a small molecule inhibitor that has been studied for its potential as a cancer therapeutic. It was first identified in a screen for compounds that could restore the function of a tumor suppressor protein called p53, which is frequently mutated in cancer.
作用机制
2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide works by binding to mutant p53 and stabilizing its structure, allowing it to adopt a conformation similar to that of wild-type p53. This leads to increased transcriptional activity of p53 target genes, including those involved in cell cycle arrest and apoptosis. 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has also been shown to inhibit the activity of several enzymes involved in DNA repair, leading to increased sensitivity of cancer cells to DNA-damaging agents.
Biochemical and Physiological Effects
2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has been shown to have a variety of biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and autophagy in cancer cells. It has also been shown to increase the levels of reactive oxygen species and DNA damage in cancer cells, leading to increased sensitivity to DNA-damaging agents. Additionally, 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
实验室实验的优点和局限性
One advantage of 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide is its specificity for mutant p53, which allows for targeted therapy in tumors with p53 mutations. Additionally, 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has been shown to have low toxicity in animal models, making it a potentially safe and effective cancer therapeutic. However, one limitation of 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide. One area of interest is the development of more potent and selective inhibitors of mutant p53, which could lead to improved cancer therapies. Additionally, 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has been investigated for its potential in combination therapies with other cancer drugs, and further research in this area could lead to improved treatment options for cancer patients. Finally, 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has been shown to have anti-inflammatory effects, and further research in this area could lead to the development of new therapies for inflammatory diseases.
合成方法
The synthesis of 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide involves several steps, including the reaction of 4-methylphenylhydrazine with ethyl cyanoacetate to form 5-cyano-6-(4-methylphenyl)pyrimidine-4(3H)-one. This intermediate is then reacted with thioacetic acid to form the final product, 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide.
科学研究应用
2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has been extensively studied for its potential as a cancer therapeutic, particularly in the treatment of tumors with mutated p53. It has been shown to restore the function of mutant p53 in vitro and in vivo, leading to decreased tumor growth and increased survival in animal models. Additionally, 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide has been investigated for its potential in combination therapies with other cancer drugs.
属性
分子式 |
C14H12N4O2S |
|---|---|
分子量 |
300.34 g/mol |
IUPAC 名称 |
2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C14H12N4O2S/c1-8-2-4-9(5-3-8)12-10(6-15)13(20)18-14(17-12)21-7-11(16)19/h2-5H,7H2,1H3,(H2,16,19)(H,17,18,20) |
InChI 键 |
XCBLYIDRVBSPFF-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)N)C#N |
SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)N)C#N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one](/img/structure/B246427.png)
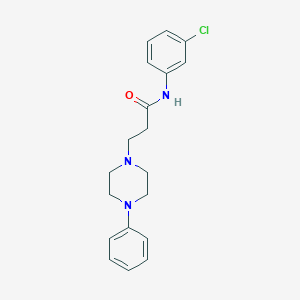
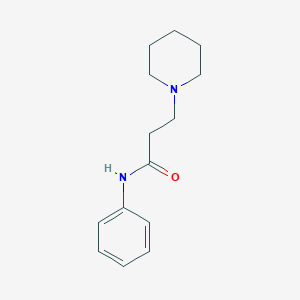

![6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246467.png)
![3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246473.png)
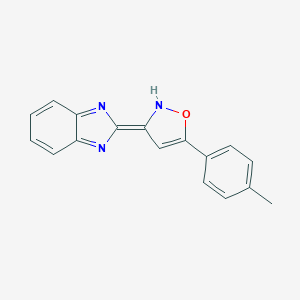
![N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine](/img/structure/B246486.png)
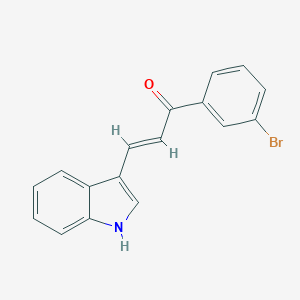
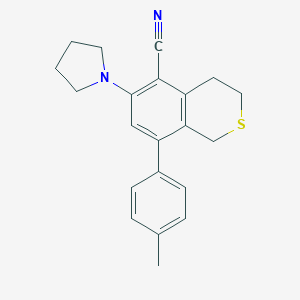
![N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine](/img/structure/B246492.png)

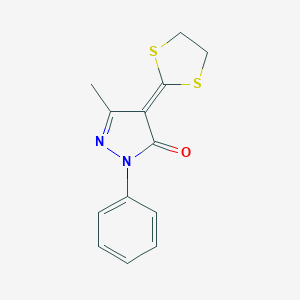
![Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B246501.png)